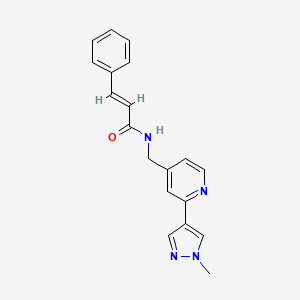

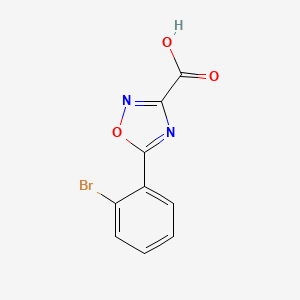

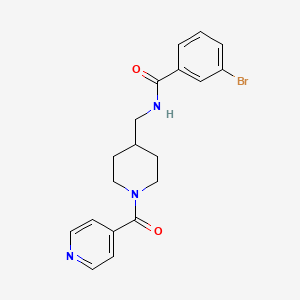

![molecular formula C15H13ClN6OS B2534593 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 880801-85-4](/img/structure/B2534593.png)

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a sulfanyl group (-SH), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups could potentially give the compound a range of chemical properties and reactivities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazole ring might be formed through a cyclization reaction, while the sulfanyl group could be introduced through a substitution or addition reaction . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, for example, would add a degree of rigidity to the molecule, while the various functional groups could introduce polar or charged regions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might be able to act as a base or nucleophile, participating in reactions such as acid-base reactions or nucleophilic substitutions . The triazole ring could potentially undergo reactions at the nitrogen atoms, while the sulfanyl group might be able to participate in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents, while the aromatic ring could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Elucidation

A study by Mahyavanshi, Parmar, and Mahato (2011) focused on the synthesis of a new series of 2-[4-phenyl-5-(pyridine-4-phenyl)-4H-[1,2,4]triazole-3ylSulfanyl]-N-aryl-acetamide derivatives. These compounds were created through the condensation of 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide, with their structures confirmed by H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis. The study indicates a wide range of pharmaceutical activities associated with the 1,2,4 triazole ring system, including antimicrobial properties (Mahyavanshi, Parmar, & Mahato, 2011).

Antimicrobial Screening

The antimicrobial potential of these compounds was evaluated, showcasing their effectiveness against bacterial, fungal, and tuberculosis infections. This highlights the compound's relevance in addressing a range of infectious diseases and emphasizes the importance of the 1,2,4-triazole ring system in developing new antimicrobial agents.

Vibrational Spectroscopy and Quantum Computational Approach

Another study by Jenepha Mary, Pradhan, and James (2022) characterized the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using vibrational spectroscopy and quantum computational approaches. The research provided detailed insights into the molecule's vibrational signatures, geometric equilibrium, and intermolecular interactions, which are crucial for understanding its antiviral mechanism (Jenepha Mary, Pradhan, & James, 2022).

Antioxidant and Antitumor Activities

Chalenko et al. (2019) synthesized derivatives of 1,2,4-triazol and evaluated their anti-exudative activity, finding significant potential in the synthesized compounds. This research suggests the therapeutic potential of these derivatives in treating inflammation and possibly other conditions related to oxidative stress and tumor growth (Chalenko et al., 2019).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as thiazole and triazole derivatives, have been found to interact with a variety of enzymes and receptors . These interactions can lead to a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It’s known that the thiazole and triazole moieties in the compound can undergo various chemical reactions, which may contribute to its biological activity . For instance, the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

For example, thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy . For instance, the solubility of a drug can affect its absorption and distribution in the body .

Result of Action

Compounds with similar structures have been found to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s known that environmental factors, such as ph, temperature, and the presence of other substances, can affect the stability and efficacy of a drug .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN6OS/c16-11-3-5-12(6-4-11)19-13(23)9-24-15-21-20-14(22(15)17)10-2-1-7-18-8-10/h1-8H,9,17H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHTZSYCUGWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

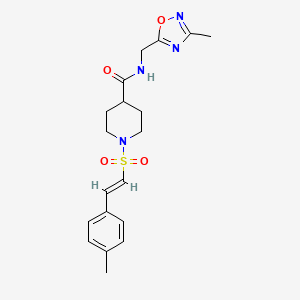

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2534510.png)

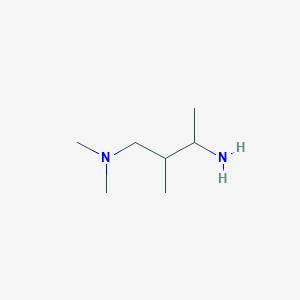

![2-(4-chlorophenyl)-N-{1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-yl}ethene-1-sulfonamide](/img/structure/B2534512.png)

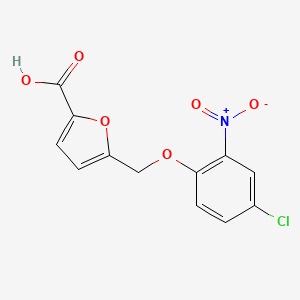

![(Z)-8-(3,4-dimethoxybenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2534515.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)